molecular formula C9H7F3OS B055164 4'-thiomethyl-2,2,2-trifluoroacetophenone CAS No. 122243-33-8

4'-thiomethyl-2,2,2-trifluoroacetophenone

Cat. No.: B055164
CAS No.: 122243-33-8
M. Wt: 220.21 g/mol
InChI Key: JCWQTARLYJDDRE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone is a fluorinated ketone with a unique chemical structure. The presence of the trifluoromethyl group significantly alters the physical, chemical, and biological properties of the molecule, making it valuable in various fields, including pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone typically involves the introduction of the trifluoromethyl group to a suitable precursor. One common method is the reaction of 4-methylsulfanylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

    Oxidation: 2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone.

    Reduction: 2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-methylsulfanylphenyl)ethanone is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups. This combination imparts distinct physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQTARLYJDDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375264
Record name 4'-thiomethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122243-33-8
Record name 4'-thiomethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122243-33-8
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